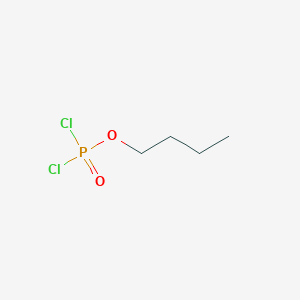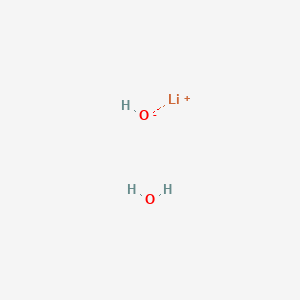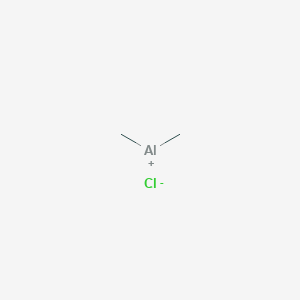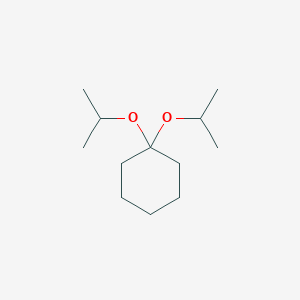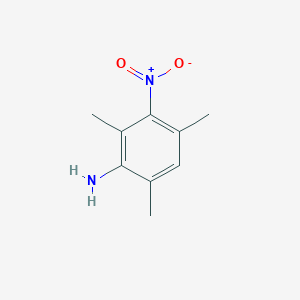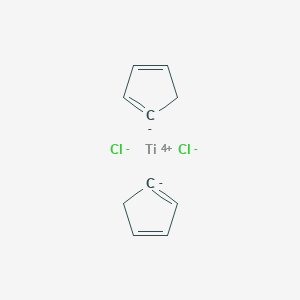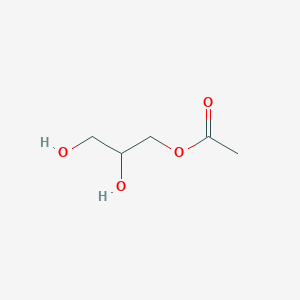
碳-13C 二氧化碳
描述
Carbon-13C dioxide is a variant of carbon dioxide where the carbon atom is the isotope Carbon-13 . It is similar to regular carbon dioxide and is a colorless, odorless gas . It has a molecular weight of 45.00 .
Synthesis Analysis
Carbon-13C dioxide is used in various chemical syntheses. For instance, it is used in the synthesis of indoles labeled with 13C–1H and 13C–19F spin pairs . All syntheses utilize inexpensive carbon–13C dioxide as the 13C isotope source .
Molecular Structure Analysis
The molecular formula of Carbon-13C dioxide is 13CO2 . Its average mass is 45.002 Da and its monoisotopic mass is 44.993183 Da .
Chemical Reactions Analysis
Carbon-13C dioxide is involved in various chemical reactions. For example, it is used in the electrolytic reduction of CO2 at silver electrodes . It also participates in the carbamate reaction with proteins .
Physical And Chemical Properties Analysis
Carbon-13C dioxide is a gas with a vapor density of 1.52 (vs air) . Its melting point is -78 °C (subl.) (lit.) .
科学研究应用
Isotope Enrichment Technology
Carbon-13C dioxide is used in isotope enrichment technology . The current route to manufacturing 13C in the chemical industry is the cryogenic distillation of carbon monoxide or methane . However, this process is highly costly due to the natural abundance of 13C (1.1%), expensive facility, and low annual output . Therefore, researchers are interested in developing more scalable and low-cost routes to reducing the prices of isotope-labeled chemicals .
Life Science Research
Carbon-13C dioxide is widely used in life science research . It can be used to track carbon sources and understand the carbon cycle in ecosystems .
Medical Diagnostics
In the field of medical diagnostics, Carbon-13C dioxide plays a significant role . It can be used to track metabolic processes and diagnose diseases .
Drug Development
Carbon-13C dioxide is also used in drug development . It can be used to label drugs and track their metabolism in the body .
Carbon Source Tracking
Carbon-13C dioxide is used for carbon source tracking . It can help researchers understand the carbon cycle and track carbon sources in various environments .
Microorganism Growth
Sodium Bicarbonate, a source of Carbon-13C dioxide, can be used to grow microorganisms . It can also be used for priming carbon dioxide pools in experiments .
Chemical Synthesis
Carbon-13C dioxide can be used in chemical synthesis . It can be used to produce isotope-labeled chemicals .
Atmospheric Research
The atmospheric carbon dioxide (CO2) mixing ratio and its carbon isotope (δ13C-CO2) composition contain important CO2 sink and source information spanning from ecosystem to global scales . The observation and simulation for both CO2 and δ13C-CO2 can be used to constrain regional emissions and better understand the anthropogenic and natural mechanisms that control δ13C-CO2 variations .
作用机制
Target of Action
Carbon-13C dioxide (13CO2) is primarily targeted by various enzymes in biological systems, particularly those involved in metabolic pathways. For instance, in the Urea Breath Test (UBT), the target enzyme is urease, which is associated with Helicobacter pylori in the human stomach . The presence of urease, and the products of urea cleavage, in the stomach is evidence that H. pylori bacteria are present .
Mode of Action
The mode of action of 13CO2 involves its interaction with target enzymes. In the UBT, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath . The presence of 13CO2 in the exhaled breath indicates the presence of H. pylori .
Biochemical Pathways
13CO2 is involved in various biochemical pathways. For instance, in the UBT, it is involved in the urea cycle where urea is cleaved by urease to form ammonia and carbon dioxide . In addition, 13CO2 is also involved in the carbon cycle, where it can be used to trace carbon fluxes through soils and transformation processes within soils .
Pharmacokinetics
The pharmacokinetics of 13CO2 involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, 13CO2 is absorbed into the bloodstream and distributed throughout the body. It is metabolized by various enzymes, and the resulting 13CO2 is exhaled in the breath . The bioavailability of 13CO2 is influenced by factors such as the presence of target enzymes and the physiological state of the individual .
Result of Action
The action of 13CO2 at the molecular and cellular level results in changes in the isotopic composition of various compounds. For instance, the interaction of 13CO2 with urease results in the formation of 13CO2 and ammonia . At the cellular level, the presence of 13CO2 can indicate the presence of specific bacteria, such as H. pylori .
Action Environment
The action, efficacy, and stability of 13CO2 are influenced by various environmental factors. For instance, the isotopic signatures of soil organic carbon (SOC) are influenced by factors such as climatic and atmospheric changes . These factors affect the 13C signature of carbon inputs, and have a stronger and increasing influence on 13C gradients in soil profiles compared to soil internal processes .
安全和危害
未来方向
属性
InChI |
InChI=1S/CO2/c2-1-3/i1+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURLTUGMZLYLDI-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435908 | |
| Record name | Carbon-13C dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.002 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon-13C dioxide | |
CAS RN |
1111-72-4 | |
| Record name | Carbon-13C dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is carbon-13C dioxide a valuable reagent in the synthesis of labeled indoles for protein NMR studies?
A1: Carbon-13C dioxide offers several advantages for incorporating isotopic labels into complex molecules like indoles, which are precursors to the amino acid tryptophan. These advantages include:
- Cost-effectiveness: Carbon-13C dioxide is a relatively inexpensive source of the carbon-13C isotope compared to other labeled starting materials. [, ]
- Versatility: It serves as a starting point for synthesizing various 13C labeled building blocks, including methane-13C [] and acetylene-13C2 [], which can be further elaborated into more complex structures.
- Compatibility with established synthetic methods: Carbon-13C dioxide can be readily incorporated into established synthetic routes, such as ruthenium-mediated ring-closing metathesis, a key step in constructing the indole core. []
Q2: How does the incorporation of fluorine atoms, alongside carbon-13C, enhance the utility of labeled indoles in protein NMR spectroscopy?
A2: Introducing fluorine atoms creates valuable 13C-19F spin pairs within the indole structure. [] These spin pairs offer several advantages for NMR studies:
Q3: What are the implications of using in vitro protein expression systems, such as E. coli S30 extracts, for incorporating labeled tryptophan analogs into proteins?
A3: In vitro protein expression using systems like E. coli S30 extracts provides a controlled environment for incorporating labeled amino acids, including those derived from synthesized indoles and fluoroindoles. [] This approach offers several benefits:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



